Spiro[5.6]dodec-1-en-3-one
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Overview
Description
Spiro[5.6]dodec-1-en-3-one: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound has a molecular formula of C12H18O and a molecular weight of 178.27 g/mol . The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Desacetyldiltiazem HCl, a major metabolite of Diltiazem, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction and relaxation of the muscles. By acting on these targets, Desacetyldiltiazem HCl can influence the muscle tone and blood flow .
Mode of Action
Desacetyldiltiazem HCl works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition leads to the relaxation of these muscles. Compared to other drugs like nifedipine, which preferentially act on vascular smooth muscle, and verapamil, which directly acts on the heart muscle, Desacetyldiltiazem HCl displays an intermediate specificity to target both the cardiac and vascular smooth muscle .
Pharmacokinetics
The pharmacokinetic properties of Desacetyldiltiazem HCl are complex and can be influenced by various factors. Studies have shown that the compound’s absorption and first-pass metabolism can be affected by other drugs . For instance, lovastatin has been found to increase the bioavailability of diltiazem, possibly by inhibiting cytochrome P450 3A4 and P-glycoprotein, which are involved in the metabolism of diltiazem . Similarly, hesperidin has been shown to enhance the oral bioavailability of diltiazem in rats .
Result of Action
The primary result of Desacetyldiltiazem HCl’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This can result in lower blood pressure and increased oxygen delivery to the myocardium, which can be beneficial in conditions such as hypertension and angina .
Action Environment
The action, efficacy, and stability of Desacetyldiltiazem HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics, as mentioned above Additionally, factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action and effectiveness
Biochemical Analysis
Biochemical Properties
Desacetyldiltiazem Hydrochloride interacts with various enzymes and proteins in the body. It primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This interaction with calcium channels plays a crucial role in its biochemical reactions.
Cellular Effects
Desacetyldiltiazem Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering calcium influx, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desacetyldiltiazem Hydrochloride involves its binding interactions with biomolecules, particularly calcium channels. By inhibiting calcium influx during depolarization, it can cause changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Desacetyldiltiazem Hydrochloride can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Desacetyldiltiazem Hydrochloride can vary with different dosages in animal models
Transport and Distribution
Desacetyldiltiazem Hydrochloride is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[5.6]dodec-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of methyl-1-bromocycloheptane carboxylates with zinc and 1,3-diarylprop-2-en-1-ones . The reaction proceeds through the formation of a Reformatsky reagent, which adds to unsaturated ketones at the 1,4-positions, followed by cyclization to form the spiro compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Spiro[5.6]dodec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Spiro[5.6]dodec-1-en-3-one is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds with potential biological activity .
Biology and Medicine: The compound has been studied for its analgesic activity, showing potential as a low-toxicity analgesic agent . Its unique structure allows it to interact with biological targets in ways that other compounds cannot.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
3,5-Diaryl-2-oxaspiro[5,6]dodec-3-en-1-ones: These compounds are similar in structure but contain additional aryl groups and oxygen atoms.
Spiro[5.7]tridec-1-en-3-one: This compound has a similar spiro structure but with a different ring size.
Uniqueness: Spiro[5.6]dodec-1-en-3-one is unique due to its specific ring size and the absence of additional functional groups, which allows for distinct chemical reactivity and biological activity compared to other spiro compounds .
Properties
IUPAC Name |
spiro[5.6]dodec-4-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h5,9H,1-4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPUPUCOQSGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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